molecular formula C22H22N2O4S B2935804 4-[[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide CAS No. 1031088-71-7

4-[[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide

Cat. No.: B2935804
CAS No.: 1031088-71-7
M. Wt: 410.49
InChI Key: KBEOEXVISKVSBF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a sulfonamide bridge substituted with a furan-2-ylmethyl group and an (E)-2-phenylethenyl (styryl) moiety. The core structure includes an N-methylbenzamide group, with the sulfonamide-linked substituents at the 4-position of the benzene ring. The furan ring, an electron-rich heterocycle, may participate in hydrogen bonding as an acceptor.

Properties

IUPAC Name

4-[[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-23-22(25)20-11-9-19(10-12-20)16-24(17-21-8-5-14-28-21)29(26,27)15-13-18-6-3-2-4-7-18/h2-15H,16-17H2,1H3,(H,23,25)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEOEXVISKVSBF-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN(CC2=CC=CO2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=C(C=C1)CN(CC2=CC=CO2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.

  • Molecular Formula : C23H24N2O5S
  • Molecular Weight : 440.51 g/mol
  • CAS Number : 941173-63-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Studies indicate that it may interact with various molecular targets, including:

  • Sulfonylurea Receptors : Inhibition of these receptors can influence insulin secretion, making the compound potentially relevant in diabetes research.
  • Kinase Pathways : The compound may affect pathways involved in cancer cell proliferation and survival.

Biological Activity Overview

The following table summarizes key biological activities observed in studies involving this compound:

ActivityResultReference
AnticancerInduces apoptosis in cancer cells
AntidiabeticEnhances insulin sensitivity
AntimicrobialExhibits activity against bacteria
Anti-inflammatoryReduces cytokine production

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that the compound significantly inhibited the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, suggesting its potential as a chemotherapeutic agent .
  • Antidiabetic Effects : In preclinical trials, this compound showed promising results in enhancing insulin sensitivity in diabetic models. The compound was found to improve glucose uptake in muscle cells through the activation of the PI3K/Akt pathway .
  • Antimicrobial Activity : Research indicated that this compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell membrane integrity .
  • Anti-inflammatory Effects : A recent study revealed that the compound could reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential application in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with related sulfonamide derivatives:

Compound Name Molecular Formula Key Functional Groups Substituents Potential Interactions References
4-[[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide C23H23N2O4S* Benzamide, sulfonamide, furan, (E)-styryl Furan-2-ylmethyl, (E)-styryl Hydrogen bonding (amide, sulfonamide), π-π stacking (benzene/styryl), steric hindrance
4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid C18H21NO4S Carboxylic acid, sulfonamide, naphthyl Naphthalen-2-yl Hydrogen bonding (carboxylic acid, sulfonamide), π-π stacking (naphthyl)
N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide C21H21N3O5S Acetamide, sulfonylhydrazinylidene, furan, tolyl 4-methylphenyl, furan-2-ylmethyl Hydrogen bonding (amide, hydrazinylidene), π-π stacking (tolyl), tautomerism potential

*Molecular formula inferred from structural analysis.

Key Differences and Implications

Core Functional Groups: The target compound’s benzamide core contrasts with the carboxylic acid in the cyclohexane derivative . The carboxylic acid group enhances acidity and solubility in polar solvents, whereas the benzamide’s amide group may favor hydrogen bonding with biological targets.

However, the naphthyl group’s larger surface area could strengthen hydrophobic interactions . The furan-2-ylmethyl group, common to both the target and ’s compound, may reduce solubility due to its hydrophobic nature but could improve binding affinity in electron-deficient environments .

Crystallographic Behavior :

  • highlights the role of hydrogen bonding (e.g., O–H···O and N–H···O) in stabilizing the crystal lattice of sulfonamide derivatives. The target compound’s amide and sulfonamide groups likely participate in similar interactions, though the absence of a carboxylic acid may reduce lattice stability compared to ’s compound .

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